1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride
Description
Properties
IUPAC Name |
1-(2-aminoethyl)pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-2-5-9-4-1-3-8-6(9)10;/h1,3-4H,2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHKPUKAOXYOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the hydroxylation of proline residues in collagen. This interaction can influence the stability and function of collagen, a critical structural protein in the extracellular matrix.
Cellular Effects
1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells. This inhibition can reduce fibrosis, a pathological process characterized by excessive deposition of extracellular matrix components.
Molecular Mechanism
The molecular mechanism of 1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to collagen prolyl 4-hydroxylases, inhibiting their activity and thereby reducing the hydroxylation of proline residues in collagen. This inhibition can lead to decreased stability and function of collagen, ultimately affecting the extracellular matrix.
Dosage Effects in Animal Models
The effects of 1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit collagen synthesis without causing significant toxicity. At higher doses, toxic or adverse effects may occur, including potential damage to liver and kidney tissues. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to affect the activity of collagen prolyl 4-hydroxylases, which are involved in the hydroxylation of proline residues in collagen. This interaction can influence metabolic flux and metabolite levels, ultimately affecting cellular function.
Transport and Distribution
The transport and distribution of 1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride within cells and tissues are critical for its activity. This compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. Understanding the transport mechanisms can help optimize its therapeutic potential and minimize off-target effects.
Subcellular Localization
1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with collagen prolyl 4-hydroxylases and inhibit their activity. This localization is crucial for its role in modulating collagen synthesis and extracellular matrix stability.
Biological Activity
1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride, a pyrimidine derivative, has garnered attention for its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride features a pyrimidine ring substituted with an aminoethyl group. Its chemical structure can be summarized as follows:
- Molecular Formula : C₇H₁₃ClN₄O
- Molecular Weight : 188.67 g/mol
- CAS Number : 2031269-39-1
The biological activity of 1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The aminoethyl group enhances its ability to form hydrogen bonds, increasing its affinity for specific targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus subtilis | 4.69 µM |
| Pseudomonas aeruginosa | 11.29 µM |
These results indicate that 1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride possesses potent antibacterial activity, particularly against pathogenic strains like S. aureus and E. coli .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), cervical carcinoma (HeLa), and hepatic carcinoma (HepG2).
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10 |
| HeLa | 8 |
| HepG2 | 12 |
These findings suggest that the compound may act as a potential chemotherapeutic agent, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers assessed the antimicrobial efficacy of 1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride against multi-drug resistant strains. The study concluded that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted to evaluate the anticancer effects on various cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an adjunct therapy in cancer treatment protocols .
Scientific Research Applications
Biological Applications
The biological applications of 1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride primarily revolve around its potential as an anticancer agent and its role in targeting specific protein kinases.
Antitumor Activity
Research has shown that derivatives of pyrimidine compounds can exhibit significant antitumor activity. For instance, a study synthesized a series of 3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones that were evaluated for their cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The introduction of pyrimidine motifs at specific positions enhanced the compounds' efficacy, indicating the importance of structural modifications in developing effective anticancer agents .
Kinase Inhibition
The compound has also been investigated for its role in inhibiting polo-like kinase 1 (Plk1), a protein kinase involved in regulating cell division. Plk1 is a target for cancer therapies due to its overexpression in various tumors. Research indicates that aminopyrimidine compounds can selectively inhibit Plk1 activity, providing a pathway for developing targeted cancer therapies . This selectivity is crucial for minimizing side effects associated with conventional chemotherapy.
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of pyrimidine derivatives demonstrated their potential as anticancer agents. The synthesized compounds were tested for cell viability using the MTT assay across multiple cancer cell lines. The results indicated that certain modifications to the pyrimidine structure significantly increased cytotoxicity, with IC50 values ranging from low micromolar to nanomolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | MDA-MB-231 | 5.4 |
| 3b | HeLa | 3.2 |
| 3c | HepG2 | 4.7 |
Case Study 2: Kinase Inhibition
In another study focusing on kinase inhibition, researchers synthesized various aminopyrimidine derivatives and assessed their inhibitory effects on Plk1. The findings revealed that some compounds exhibited potent inhibitory activity with IC50 values below 100 nM, suggesting their potential as therapeutic agents in treating cancers associated with Plk1 overexpression .
| Compound | Plk1 Inhibition IC50 (nM) |
|---|---|
| A | 75 |
| B | 45 |
| C | 90 |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Cytarabine HCl incorporates a sugar moiety (β-D-arabinofuranose), making it a nucleoside analog with antineoplastic activity, unlike the simpler alkyl-substituted target compound .
- LogP values vary significantly: the target compound’s low LogP (-0.46) suggests higher hydrophilicity compared to the chloroethoxy derivative (LogP 1.12), which may influence bioavailability .
Pharmacological Profiles
Discussion :
- The target compound’s 2-aminoethyl group may enhance interaction with biological targets (e.g., enzymes or receptors) via hydrogen bonding, but specific data are lacking .
- Cytarabine’s sugar moiety enables incorporation into DNA, disrupting replication—a mechanism absent in non-nucleoside analogs .
- Factor Xa inhibitors leverage aromatic and sulfonyl groups for selective binding, highlighting the importance of substituent bulk in target engagement .
Preparation Methods
Direct N-Alkylation of Pyrimidin-2(1H)-one
A common approach to synthesize 1-(2-aminoethyl)pyrimidin-2(1H)-one involves the nucleophilic substitution (N-alkylation) of the pyrimidinone nitrogen with a suitable 2-aminoethyl halide or protected derivative.
-
Pyrimidin-2(1H)-one + 2-bromoethylamine (or protected derivative) → 1-(2-aminoethyl)pyrimidin-2(1H)-one
-
- Solvent: Ethanol, methanol, or polar aprotic solvents
- Temperature: 50–70°C
- Base: Cesium carbonate or other mild bases to enhance nucleophilicity
- Time: Several hours (4–12 h) with stirring
- Purification: Recrystallization or column chromatography to isolate the pure product
-
Control of temperature and stoichiometry is critical to avoid over-alkylation and side reactions such as ring-opening or polymerization. Monitoring by thin-layer chromatography (TLC) is recommended to optimize reaction time and yield.
Protection and Deprotection Strategy
In some protocols, the amino group of 2-aminoethylamine is protected (e.g., Boc protection) before alkylation to prevent side reactions and improve selectivity.
Step 1: Condensation of N-Boc-protected amine with 2-chloropyrimidine under alkaline conditions to form N-Boc-protected intermediate.
Step 2: Acidic hydrolysis (e.g., with 1–2 M HCl) to remove the Boc group and obtain the hydrochloride salt of 1-(2-aminoethyl)pyrimidin-2(1H)-one.
-
- Condensation: Room temperature (25–40°C), 2–5 hours
- Hydrolysis: Acidic aqueous solution, 1.5–3 hours at 25°C
- Yields: Typically high (above 90%)
- Purity: High, suitable for industrial scale
-
This method offers mild reaction conditions, high purity, and easy storage of intermediates. It is scalable and cost-effective for industrial production.
Cyclization and Functionalization Routes
Alternative synthetic routes involve cyclization reactions starting from precursors such as cyanoacetate and urea to form the pyrimidinone core, followed by functionalization with 2-aminoethyl groups via nucleophilic substitution or reductive amination.
Cyclization: Acid-catalyzed reaction of cyanoacetate with urea under controlled conditions to yield 4,6-dimethylpyrimidin-2(1H)-one derivatives.
Functionalization: Introduction of the 2-aminoethyl group via reaction with 2-bromoethylamine or related reagents in the presence of bases like cesium carbonate.
-
- Temperature control (60–80°C) to minimize side reactions
- Use of recrystallization (ethanol/water mixtures) for purification
- Monitoring reaction progress by TLC or HPLC
Continuous Flow Synthesis (Industrial Scale)
For large-scale production, continuous flow synthesis offers advantages:
- Precise control over reaction parameters (temperature, residence time)
- Improved yield and product purity
- Enhanced scalability and reproducibility
- Automation reduces labor and waste
This method is particularly suitable for the preparation of 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one hydrochloride and related derivatives.
Comparative Summary of Preparation Methods
| Method | Key Features | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct N-alkylation | Simple, uses 2-bromoethylamine | 50–70°C, ethanol/methanol, base | Straightforward, moderate yield | Possible side reactions |
| Protection/Deprotection Route | Uses N-Boc protection, condensation + hydrolysis | 25–40°C condensation, acidic hydrolysis | High purity, mild conditions, industrially scalable | Requires protection steps |
| Cyclization + Functionalization | Builds pyrimidinone core, then alkylation | Acidic cyclization, 60–80°C alkylation | Versatile, allows substitution | Multi-step, requires optimization |
| Continuous Flow Synthesis | Automated, precise control | Variable, optimized for scale | High yield, purity, scalable | Requires specialized equipment |
Detailed Research Findings
From Patent CN104803923A (2015)
- Preparation of 1-(2-pyrimidine)piperazine hydrochloride via condensation of N-Boc-piperazine and 2-chloropyrimidine under alkaline conditions.
- Hydrolysis under acidic conditions (1–6 M HCl, preferably 2 M) at 25°C yields the hydrochloride salt.
- Reaction times: 2–5 h for condensation, 1.5–3 h for hydrolysis.
- Yield: >90%, purity >99%
- Benefits: Mild conditions, easy handling, suitable for industrial production.
Synthetic Routes from Research Chemical Data
- Synthesis of 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one involves reaction of 4,6-dimethyl-2-pyrimidinone with 2-aminoethylamine.
- Solvents: Ethanol or methanol
- Temperature: 50–70°C
- Purification: Recrystallization or chromatography
- Industrial scale: Continuous flow synthesis improves yield and purity.
Spectroscopic and Analytical Characterization
- 1H NMR: Characteristic signals for aminoethyl group (δ 3.4–3.8 ppm) and methyl groups (δ 2.2–2.5 ppm)
- FTIR: Carbonyl stretch at ~1650–1700 cm⁻¹; NH2 bending at ~1600 cm⁻¹
- HRMS: Molecular ion peak confirming molecular weight
- X-ray Crystallography: Confirms structure and purity.
Data Table: Example Reaction Conditions and Yields
Q & A
Q. What are the common synthetic routes for preparing 1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions : Starting with pyrimidinone derivatives and aminoethylating agents. For example, reacting 2-amino-4,6-dimethyl nicotinamide with aryl aldehydes to form dihydropyrimidinone intermediates, followed by oxidation to yield pyrimidin-2(1H)-one scaffolds .
- Hydrochloride salt formation : Treating the free base with concentrated HCl in solvents like DMF or methanol to precipitate the hydrochloride salt .
- One-pot synthesis : Optimized for dihydropyrimidine derivatives, combining reagents (e.g., NH₄OH, HCl) to streamline intermediate purification .
Q. How is this compound characterized to confirm its structure and purity?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., aminoethyl group at N1) and assess proton environments .
- High-Performance Liquid Chromatography (HPLC) : To determine purity (>98%) and detect impurities (e.g., unreacted intermediates) using buffered mobile phases (e.g., ammonium acetate at pH 6.5) .
- X-ray crystallography : Resolves crystallographic disorder and confirms hydrogen-bonding patterns (e.g., N–H⋯O interactions in the pyrimidinone ring) .
Q. What are the primary pharmacological applications of pyrimidin-2(1H)-one derivatives?
Methodological Answer: Pyrimidin-2(1H)-one derivatives are explored as:
- Antimicrobial agents : Structural analogs (e.g., dihydropyrimidine-2(1H)-ones) show activity against bacterial/fungal pathogens via inhibition of nucleic acid synthesis .
- Pharmaceutical intermediates : Used in synthesizing nucleoside analogs (e.g., cytarabine hydrochloride, an antileukemic drug) by modifying the sugar moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-validation with multiple techniques : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, IR can distinguish carbonyl (C=O) stretches (~1700 cm⁻¹) from amine N–H bends .
- Crystallographic refinement : Address disorder in X-ray structures (e.g., perchlorate anion disorder in salts) by refining occupancy ratios and hydrogen-bond networks .
- Computational modeling : Use DFT calculations to predict NMR chemical shifts or optimize geometry, resolving ambiguities in tautomeric forms .
Q. What strategies optimize the stability of 1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride under varying storage conditions?
Methodological Answer:
- Lyophilization : Enhances shelf life by removing water, preventing hydrolysis of the hydrochloride salt .
- Protection from light and moisture : Store in amber glassware with desiccants (e.g., silica gel) to avoid degradation via photolysis or deliquescence .
- pH-controlled buffers : Maintain pH 4–6 in aqueous solutions to stabilize the protonated amino group and minimize decomposition .
Q. How are intermolecular interactions (e.g., π–π stacking) analyzed in pyrimidinone derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction : Quantify face-to-face distances (e.g., 3.776 Å in perchlorate salts) and dihedral angles between aromatic rings .
- Thermal analysis (TGA/DSC) : Correlate melting points with packing efficiency influenced by π–π interactions .
- Solution-state studies : UV-Vis spectroscopy to monitor concentration-dependent aggregation via shifts in λmax.
Q. What methodologies are used to assess biological activity in cell-based assays?
Methodological Answer:
- Proliferation assays : Use MTT or resazurin-based protocols to measure cytotoxicity (IC50) in cancer cell lines .
- Microdilution assays : Determine minimum inhibitory concentrations (MICs) against pathogens (e.g., E. coli, C. albicans) in nutrient broth .
- Enzyme inhibition studies : Employ fluorogenic substrates (e.g., for thymidylate synthase) to quantify target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
